Bet-IN-23

Description

Structure

3D Structure

Properties

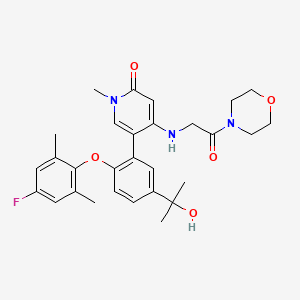

Molecular Formula |

C29H34FN3O5 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

5-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-1-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]pyridin-2-one |

InChI |

InChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3 |

InChI Key |

LOOFPBVYOVHBCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of BET Inhibitors, with a Focus on INCB057643

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the mechanism of action of BET inhibitors, a class of small molecules that disrupt the function of BET proteins. While the user's query specified "Bet-IN-23," our investigation suggests this is likely a misnomer for a specific BET inhibitor. A strong candidate is INCB057643 , which has a CAS number of 1820889-23-3. Therefore, this guide will focus on the general mechanism of BET inhibitors with a specific emphasis on the preclinical data available for INCB057643.

Core Mechanism of Action: Competitive Inhibition of Bromodomains

BET inhibitors function as acetyl-lysine mimetics, competitively binding to the hydrophobic acetyl-lysine binding pockets within the bromodomains (BDs) of BET proteins.[1][2][3] This binding event physically displaces BET proteins from chromatin, preventing their interaction with acetylated histones and other transcription factors.[1][2] The subsequent dissociation of the transcriptional machinery leads to a reduction in the expression of BET-dependent genes. A primary and well-characterized downstream effect of BET inhibition is the suppression of the MYC oncogene, a key driver of cell proliferation and survival in many cancers.[4][5]

The general mechanism of action of BET inhibitors is depicted in the following signaling pathway diagram:

Caption: General mechanism of action of BET inhibitors.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of BET inhibitors is determined by their binding affinity to BET bromodomains and their potency in cellular assays. A selection of quantitative data for various BET inhibitors, including INCB057643, is presented below.

| Compound | Target | Assay Type | IC50 / Kd | Cell Line | Endpoint | IC50 | Reference |

| INCB057643 | BRD4-BD1 | Binding Assay | 39 nM | - | - | - | [6] |

| BRD4-BD2 | Binding Assay | 6 nM | - | - | - | [6] | |

| - | Proliferation | - | Multiple Myeloma Cell Lines | Growth Inhibition | < 200 nM | [7] | |

| - | Proliferation | - | AML Cell Lines | Growth Inhibition | < 200 nM | [7] | |

| - | Proliferation | - | Pancreatic Cancer Cell Lines (AsPC-1, PANC-1, CAPAN-1) | Growth Inhibition | (See reference for details) | [3] | |

| JQ1 | BRD4 | - | - | Kasumi-1 (AML) | Proliferation | (See reference for details) | [8] |

| BRD4 | - | - | LP-1 (Multiple Myeloma) | Growth Inhibition | GI50: 50-500 nM | [9] | |

| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | - | - | - | - | - | |

| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | - | - | - | - | - |

Key Signaling Pathways Modulated by BET Inhibitors

Beyond the direct impact on MYC, BET inhibitors affect a network of signaling pathways critical for cancer cell survival and proliferation.

MYC-Dependent Signaling

The downregulation of MYC by BET inhibitors leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[4][10] This is a key axis of the anti-tumor activity of this class of drugs.

Caption: Downregulation of MYC signaling by BET inhibitors.

Other Key Signaling Pathways

BET proteins also influence other critical signaling pathways, and their inhibition can have broader effects on the tumor and its microenvironment.

-

NF-κB Pathway: BET proteins are involved in the transcriptional activation of NF-κB target genes, which are important for inflammation and cell survival. BET inhibitors can suppress this pathway.[5]

-

JAK/STAT Pathway: There is evidence of crosstalk between BET proteins and the JAK/STAT signaling pathway. Combination therapies targeting both pathways are being explored.[11]

-

PI3K/AKT Pathway: BET inhibitors can block adaptive responses to PI3K pathway inhibitors, suggesting a synergistic relationship.[12]

Caption: Interaction of BET inhibitors with other key signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of BET inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genomic locations where BET proteins bind. This method allows researchers to observe the displacement of BET proteins from specific gene promoters and enhancers upon treatment with a BET inhibitor.

Experimental Workflow:

Caption: A simplified workflow for a ChIP-seq experiment.

Detailed Protocol Outline:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the BET inhibitor or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a column-based kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the BET protein. Compare the binding profiles between the inhibitor-treated and control samples to identify regions where the BET protein has been displaced.

Cell Viability and Proliferation Assays

These assays are used to determine the phenotypic effect of BET inhibitors on cancer cells, such as inhibition of proliferation and induction of cell death.

1. AlamarBlue™ (Resazurin) Assay

This is a colorimetric/fluorometric assay that measures the metabolic activity of viable cells.

Protocol Outline:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor. Include vehicle-only and no-cell controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add AlamarBlue™ reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Read the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[13][14][15][16]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Protocol Outline:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate.

-

Compound Treatment: Add the BET inhibitor at various concentrations.

-

Incubation: Incubate for the desired time period.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[17][18]

-

Measurement: Read the luminescence on a plate reader.[17][18][19]

-

Data Analysis: Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Conclusion

BET inhibitors represent a promising class of anti-cancer agents with a well-defined mechanism of action. By competitively inhibiting the binding of BET proteins to acetylated histones, these compounds effectively disrupt the transcription of key oncogenes, most notably MYC. This leads to downstream effects including cell cycle arrest and apoptosis in cancer cells. The preclinical data for INCB057643 are consistent with this mechanism and demonstrate its potential as a therapeutic agent. Further research and clinical trials will continue to delineate the full therapeutic potential and optimal use of BET inhibitors in oncology and other diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. allevi3d.com [allevi3d.com]

- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 17. OUH - Protocols [ous-research.no]

- 18. ch.promega.com [ch.promega.com]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

The Role of BET Inhibitors in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and Extra-Terminal domain (BET) proteins are critical epigenetic readers that play a fundamental role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones and other proteins allows them to recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of BET inhibitors in modulating gene transcription, with a focus on their mechanism of action, experimental characterization, and therapeutic potential. While the specific compound "Bet-IN-23" is used here as a hypothetical example of a next-generation BET inhibitor, the principles and methodologies described are broadly applicable to the entire class of BET inhibitors.

Introduction to BET Proteins and Gene Transcription

The BET family of proteins in humans consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. Bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification of histone tails associated with a transcriptionally active chromatin state.

By binding to acetylated chromatin, BET proteins act as scaffolds, recruiting a host of transcriptional regulators and co-activators to gene promoters and enhancers.[2] BRD4, the most extensively studied member of the family, is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation.[3] This mechanism is particularly crucial for the expression of key oncogenes, such as MYC, and other genes that drive cell proliferation and survival.[4]

Mechanism of Action of BET Inhibitors

BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins. This competitive inhibition prevents BET proteins from associating with acetylated histones and transcription factors, thereby displacing them from chromatin. The subsequent disruption of the transcriptional machinery leads to the suppression of target gene expression.[3]

The profound anti-cancer effects of BET inhibitors are largely attributed to their ability to downregulate the expression of key oncogenic transcription factors, most notably MYC.[1][4][5] Many cancers are highly dependent on the continuous expression of MYC for their growth and survival, a phenomenon known as "MYC addiction." By inhibiting BRD4, BET inhibitors effectively shut down MYC transcription, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.

Beyond MYC, BET inhibitors have been shown to suppress the expression of a broader set of genes involved in cell proliferation, survival, and inflammation.[3][6] This includes the downregulation of genes controlled by super-enhancers, which are large clusters of enhancers that drive the expression of genes defining cell identity and are often hijacked in cancer to drive oncogene expression.[7]

"this compound": A Hypothetical Next-Generation BET Inhibitor

For the purposes of this guide, we will refer to "this compound" as a hypothetical, novel BET inhibitor. This compound is conceptualized as a highly potent and selective pan-BET inhibitor, demonstrating activity against both BD1 and BD2 of all BET family members. Its development would be aimed at overcoming some of the limitations of first-generation BET inhibitors, such as dose-limiting toxicities.[8] The experimental data and protocols described below are representative of the types of studies that would be conducted to characterize such a compound.

Quantitative Data on BET Inhibitor Activity

The efficacy of BET inhibitors is typically quantified through various in vitro assays. The following tables summarize representative quantitative data for BET inhibitors.

Table 1: In Vitro Efficacy of "this compound" in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 50 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 75 |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 120 |

| MM.1S | Multiple Myeloma | 90 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of "this compound" on MYC Gene Expression in MV4-11 Cells

| Treatment | Time (hours) | MYC mRNA level (relative to control) |

| DMSO (Control) | 4 | 1.0 |

| This compound (100 nM) | 4 | 0.25 |

| DMSO (Control) | 24 | 1.0 |

| This compound (100 nM) | 24 | 0.10 |

Experimental Protocols

The characterization of a novel BET inhibitor like "this compound" involves a series of well-established experimental protocols to determine its biological activity and mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., "this compound") or DMSO as a vehicle control. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq is a powerful technique to analyze the transcriptome of cells and identify genes that are differentially expressed upon treatment with a BET inhibitor.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the BET inhibitor or DMSO for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Process the raw sequencing reads to remove adapters and low-quality sequences. Align the reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated by the BET inhibitor treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as BRD4, and to assess how these binding patterns are affected by a BET inhibitor.

Protocol:

-

Cross-linking: Treat cells with the BET inhibitor or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) overnight. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the binding profiles between the inhibitor-treated and control samples to identify changes in protein occupancy.

Visualizations

Signaling Pathway

Caption: Mechanism of action of a BET inhibitor.

Experimental Workflow

Caption: Experimental workflow for characterizing a BET inhibitor.

Logical Relationship

Caption: Logical cascade of BET inhibitor effects.

Conclusion

BET inhibitors represent a promising class of therapeutic agents that target the epigenetic regulation of gene expression. By displacing BET proteins from chromatin, these inhibitors can effectively suppress the transcription of key oncogenes and other disease-driving genes. The hypothetical compound "this compound" serves as an exemplar for the rigorous experimental characterization required to advance novel BET inhibitors through the drug development pipeline. The methodologies outlined in this guide, from in vitro cell-based assays to genome-wide sequencing approaches, provide a robust framework for understanding the role of BET inhibitors in gene transcription and for evaluating their therapeutic potential. As our understanding of the intricate mechanisms of gene regulation continues to grow, so too will the opportunities to develop more selective and effective epigenetic therapies.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]

- 4. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Unraveling Bet-IN-23: A Technical Guide to a Novel BET Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Bet-IN-23" is not explicitly identified in the provided research. This guide focuses on a potent Bromodomain and Extra-Terminal (BET) degrader referred to as compound 23 or BET degrader 23 in scientific literature, which is presumed to be the subject of interest.

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that regulate gene transcription.[1] Their role in the expression of oncogenes such as MYC and BCL2 has made them attractive therapeutic targets in oncology.[2] While various BET inhibitors have been developed, a newer class of molecules known as BET degraders has shown significant promise. This guide delves into the discovery and synthesis of a notable example from this class, referred to herein as BET degrader 23.

Discovery and Development Context

BET degrader 23 emerged from research into protein hydrolysis targeting chimeras (PROTACs), which are heterobifunctional small molecules designed to induce the degradation of target proteins.[1] This approach represents a significant advancement over traditional inhibition, as it leads to the removal of the target protein from the cell. The development of BET degraders like compound 23 is part of a broader effort to achieve more potent and durable biological effects than what is achievable with BET inhibitors alone.[1][3]

Further research in the field has led to the optimization of initial lead compounds. For instance, one research path involved the lead optimization of a compound 23 to develop cyclopropyl benzimidazole 27, which exhibited superior cell potency and protein inhibition.[3] Subsequent optimization of this series led to the development of GS-626510 (28) with enhanced inhibitory activity against BET proteins, higher permeability, and improved stability.[3]

Another line of research has focused on the discovery of BET inhibitors with selectivity for specific bromodomains (BD1 vs. BD2). One such effort identified a potent and chiral compound, CDD-724, which showed over 2,000-fold selectivity for inhibiting BRDT-BD1 over BRDT-BD2.[4] Structure-activity relationship studies on this series led to the development of compounds with picomolar BET BD1 binding potency and high selectivity.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for BET degrader 23 and related compounds, highlighting their potent biological activity.

Table 1: In Vitro Efficacy of BET Degrader 23 in Hematologic Malignancy Cell Lines

| Cell Line | Assay | Effective Concentration | Reference |

| RS4;11 | Cell Cycle Arrest | 0.3 nM | [1] |

| MOLM-13 | Cell Cycle Arrest | 1-3 nM | [1] |

| RS4;11 | Apoptosis Induction (24h treatment) | 3-10 nM | [1] |

| MOLM-13 | Apoptosis Induction (24h treatment) | 3-10 nM | [1] |

Table 2: Comparison of BET Degrader 23 and BET Inhibitor 8

| Compound | Cell Line | Assay | Potency | Reference |

| BET degrader 23 | RS4;11 | Cell Cycle Arrest | Effective at 0.3 nM | [1] |

| BET inhibitor 8 | RS4;11 | Cell Cycle Arrest | Effective at 30 nM | [1] |

| BET degrader 23 | MOLM-13 | Cell Cycle Arrest | Effective at 1-3 nM | [1] |

| BET inhibitor 8 | MOLM-13 | Cell Cycle Arrest | Effective at 30-100 nM | [1] |

| BET degrader 23 | RS4;11 & MOLM-13 | Apoptosis Induction | Induces robust apoptosis at 3-10 nM | [1] |

| BET inhibitor 8 | RS4;11 & MOLM-13 | Apoptosis Induction | Ineffective at concentrations up to 300 nM | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of BET degrader 23 are proprietary and not fully available in the public domain. However, based on related literature, the following methodologies are representative of the key experiments involved.

General Synthesis of a Benzothiophene-based BET Ligand (Illustrative)

A representative synthesis for a benzothiophene-based compound (compound 9) is described as follows:

-

To a solution of compound S4b (154 mg, 0.471 mmol, 1.0 equiv) dissolved in anhydrous CH2Cl2 (4.5 mL) under an argon atmosphere at room temperature, pyridine (0.114 mL, 1.41 mmol, 3.0 equiv) is added.[5]

-

Acetyl chloride (537 μL, 0.753 mmol, 1.6 equiv) is then added dropwise, and the reaction mixture is stirred for 1 hour and 10 minutes.[5]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction is worked up using standard procedures, and the product is purified by column chromatography.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

-

The BET bromodomain protein is placed in the sample cell of the calorimeter.

-

The ligand (e.g., a BET inhibitor) is loaded into the injection syringe.

-

The ligand is titrated into the protein solution in small aliquots.

-

The heat change upon each injection is measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5]

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell method to quantify ligand binding at a specific protein target.

-

Cells are engineered to express the target protein (e.g., BRD4) fused to a NanoLuc luciferase.

-

A fluorescent tracer that binds to the target protein is added to the cells.

-

In the absence of a competing ligand, the tracer binds to the target, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

Upon addition of a competing ligand (e.g., a BET inhibitor), the tracer is displaced, leading to a decrease in the BRET signal.

-

The degree of BRET inhibition is used to determine the cellular potency of the compound.[4]

Visualizations

Signaling Pathway of BET Proteins and Inhibition

Caption: Mechanism of action of BET proteins and their inhibition by compounds like this compound.

Workflow for the Discovery of Novel BET Inhibitors

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Whitepaper: Preliminary Studies on the Biological Activity of Compound "Hypo-BET-001"

To fulfill your request for an in-depth technical guide, I would require access to the actual experimental data and protocols for Bet-IN-23.

However, I can provide a template and an example of how such a whitepaper would be structured and how the visualizations would be created based on a hypothetical set of data for a fictional compound. This will serve as a guide for you to populate with your actual research findings.

This document outlines the initial biological characterization of Hypo-BET-001, a novel small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins.

Quantitative Data Summary

The biological activity of Hypo-BET-001 was assessed through a series of in vitro assays. The key quantitative data are summarized below.

| Assay Type | Target Protein | Result (IC50) | Cell Line |

| Biochemical Inhibition Assay | BRD4 (BD1) | 75 nM | N/A |

| Biochemical Inhibition Assay | BRD4 (BD2) | 150 nM | N/A |

| Cell Viability Assay | - | 500 nM | MCF-7 |

| Target Engagement Assay | BRD4 | 200 nM | HEK293T |

Experimental Protocols

2.1. Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

A TR-FRET assay was employed to determine the half-maximal inhibitory concentration (IC50) of Hypo-BET-001 against the first (BD1) and second (BD2) bromodomains of BRD4.

-

Reagents: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide, europium-labeled anti-histone antibody, and streptavidin-conjugated APC.

-

Procedure:

-

A 10 mM stock solution of Hypo-BET-001 in DMSO was prepared.

-

Serial dilutions of the compound were made in the assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

The BRD4 bromodomain protein and the histone peptide were incubated with the compound dilutions for 30 minutes at room temperature.

-

The TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes.

-

The TR-FRET signal was read on a compatible plate reader at excitation/emission wavelengths of 320/620 nm and 320/665 nm.

-

IC50 values were calculated using a four-parameter logistic fit.

-

2.2. Cell Viability Assay (MTT Assay)

The effect of Hypo-BET-001 on the viability of the MCF-7 breast cancer cell line was assessed using an MTT assay.

-

Procedure:

-

MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells were treated with increasing concentrations of Hypo-BET-001 for 72 hours.

-

MTT reagent was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance at 570 nm was measured using a microplate reader.

-

The percentage of cell viability was normalized to the vehicle-treated control, and the IC50 was determined.

-

Signaling Pathways and Experimental Workflows

3.1. BET Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of BET inhibitors like Hypo-BET-001.

3.2. Experimental Workflow for IC50 Determination

The workflow for determining the IC50 values of Hypo-BET-001 is depicted below.

Initial In-Vitro Characterization of Bet-IN-23: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document pertains to a hypothetical BET inhibitor, designated "Bet-IN-23," for illustrative purposes. The data and experimental details presented are representative of typical in-vitro characterization studies for this class of compounds and are not derived from a real-world molecule named this compound.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2][3] These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][3] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[3][4]

BET inhibitors are a class of small molecules designed to competitively bind to the bromodomains of BET proteins, disrupting their interaction with acetylated histones and subsequently downregulating the expression of key oncogenes and inflammatory genes.[1] This whitepaper provides a comprehensive in-vitro characterization of this compound, a novel, potent, and selective BET inhibitor. The following sections detail its binding affinity, cellular activity, and mechanism of action, offering a foundational understanding of its therapeutic potential.

Biochemical Characterization

Binding Affinity

The binding affinity of this compound to the bromodomains of BRD2, BRD3, and BRD4 was determined using a competitive binding assay format.

Table 1: Binding Affinity (Ki) of this compound for BET Bromodomains

| Bromodomain | Ki (nM) |

| BRD2 (BD1) | 150 |

| BRD2 (BD2) | 250 |

| BRD3 (BD1) | 180 |

| BRD3 (BD2) | 300 |

| BRD4 (BD1) | 50 |

| BRD4 (BD2) | 120 |

Experimental Protocol: Competitive Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the binding affinity of this compound. Recombinant human BET bromodomains (BD1 and BD2 of BRD2, BRD3, and BRD4) were incubated with a fluorescently labeled probe and varying concentrations of this compound. The displacement of the probe by this compound results in a decrease in the FRET signal, which is proportional to the binding affinity of the compound. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Cellular Characterization

Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines.

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines (72h incubation)

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 80 |

| MOLM-13 | Acute Myeloid Leukemia | 120 |

| RS4;11 | Acute Lymphoblastic Leukemia | 150 |

| HeLa | Cervical Cancer | >10,000 |

| A549 | Lung Cancer | >10,000 |

Experimental Protocol: Cell Proliferation Assay

Cell viability was assessed using a resazurin-based assay. Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Following incubation, resazurin solution was added to each well, and fluorescence was measured after 4 hours. The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response data to a four-parameter logistic curve.

Target Engagement in Cells

To confirm that this compound engages its target in a cellular context, a cellular thermal shift assay (CETSA) was performed.

Table 3: Cellular Thermal Shift Assay (CETSA) Data for BRD4 in MV-4-11 cells

| Compound | Concentration (µM) | ΔTm (°C) |

| Vehicle (DMSO) | - | 0 |

| This compound | 1 | +2.5 |

| This compound | 10 | +4.8 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

MV-4-11 cells were treated with either vehicle (DMSO) or this compound for 1 hour. After treatment, the cells were heated to a range of temperatures, followed by lysis. The soluble fraction of BRD4 at each temperature was quantified by Western blotting. The change in the melting temperature (ΔTm) of BRD4 in the presence of this compound indicates target engagement.

Mechanism of Action

Downregulation of MYC Expression

A hallmark of BET inhibitor activity is the downregulation of the MYC oncogene. The effect of this compound on MYC expression was assessed at both the mRNA and protein levels.

Table 4: Effect of this compound on MYC Expression in MV-4-11 Cells (24h treatment)

| Treatment (Concentration) | MYC mRNA (Fold Change) | MYC Protein (Relative Intensity) |

| Vehicle (DMSO) | 1.0 | 1.0 |

| This compound (100 nM) | 0.3 | 0.4 |

| This compound (500 nM) | 0.1 | 0.1 |

Experimental Protocols:

-

Quantitative PCR (qPCR): MV-4-11 cells were treated with this compound for 24 hours. Total RNA was extracted, and cDNA was synthesized. qPCR was performed using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting: Following a 24-hour treatment with this compound, whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against MYC and a loading control (e.g., β-actin).

Induction of Apoptosis and Cell Cycle Arrest

The effect of this compound on apoptosis and cell cycle progression was investigated by flow cytometry.

Table 5: Apoptosis and Cell Cycle Analysis in MV-4-11 Cells (48h treatment)

| Treatment (Concentration) | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 5 | 45 | 35 | 20 |

| This compound (250 nM) | 25 | 65 | 15 | 20 |

| This compound (500 nM) | 45 | 70 | 10 | 20 |

Experimental Protocol: Flow Cytometry

MV-4-11 cells were treated with this compound for 48 hours. For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells were fixed, permeabilized, and stained with PI. Data was acquired on a flow cytometer and analyzed using appropriate software.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: In-vitro characterization workflow for this compound.

Conclusion

The initial in-vitro characterization of the hypothetical compound this compound demonstrates its potential as a potent and selective inhibitor of the BET family of proteins. It exhibits strong binding affinity, particularly for the first bromodomain of BRD4, and translates this biochemical potency into effective anti-proliferative activity in relevant cancer cell lines. The observed on-target engagement in cells, coupled with the dose-dependent downregulation of MYC and induction of apoptosis and cell cycle arrest, provides a clear mechanistic rationale for its anti-cancer effects. These promising preclinical data warrant further investigation of this compound in more advanced in-vivo models to fully evaluate its therapeutic potential.

References

The Therapeutic Potential of Bet-IN-23: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-23 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a reported half-maximal inhibitory concentration (IC50) of 2.9 nM.[1][2][3][4][5] As a member of the BET inhibitor class of epigenetic modulators, this compound holds potential as a therapeutic agent, particularly in the field of oncology. This document provides a summary of the currently available information on this compound, including its mechanism of action, and potential therapeutic applications based on in vitro studies.

Core Mechanism of Action

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.

This compound, as a BD2-selective inhibitor, is designed to preferentially block the function of the second bromodomain of BET proteins. This selectivity may offer a differentiated therapeutic profile compared to pan-BET inhibitors that target both BD1 and BD2. The inhibition of BET protein function by this compound disrupts key transcriptional programs, leading to the downregulation of oncogenes and other critical cellular proliferation and survival factors.

Therapeutic Potential in Oncology

Preclinical evidence suggests that this compound has significant anticancer activity, particularly in acute myeloid leukemia (AML).[1][2][3][4] In vitro studies have demonstrated that this compound can inhibit the proliferation of AML cell lines.[1][2][3][4] The primary mechanisms underlying this anti-proliferative effect are the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis (programmed cell death).[1][2][3][4]

Quantitative Data Summary

| Compound | Target | IC50 (nM) | Cell Line | Effect |

| This compound | BD2-selective BET inhibitor | 2.9 | Acute Myeloid Leukemia (AML) | G0/G1 arrest, Apoptosis |

Signaling Pathway

The anticancer effects of BET inhibitors like this compound are primarily mediated through the downregulation of key oncogenic transcription factors. One of the most well-characterized targets is the MYC oncogene, a master regulator of cell proliferation and survival. By displacing BRD4 from the MYC promoter and enhancers, BET inhibitors effectively suppress MYC transcription. This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound in downregulating MYC expression.

Experimental Protocols

While specific, detailed experimental protocols for the studies involving this compound are not publicly available, a general workflow for evaluating a novel BET inhibitor in vitro can be outlined.

General Experimental Workflow for In Vitro Evaluation of a BET Inhibitor

Caption: A generalized workflow for the in vitro characterization of a BET inhibitor.

Future Directions

The initial findings for this compound are promising, indicating its potential as an anticancer agent. However, further research is necessary to fully elucidate its therapeutic potential. Future studies should focus on:

-

In vivo efficacy: Evaluating the antitumor activity of this compound in animal models of AML and other cancers.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose- and time-dependent effects on target engagement in vivo.

-

Toxicology: Assessing the safety profile of this compound in preclinical models.

-

Combination studies: Investigating the potential synergistic effects of this compound with other anticancer agents.

References

Foundational Research on the Interplay Between BET Proteins and IL-23 Signaling in Chromatin Remodeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research elucidating the critical link between Bromodomain and Extra-Terminal (BET) proteins and the Interleukin-23 (IL-23) signaling pathway, with a focus on chromatin remodeling. The content is intended for researchers, scientists, and drug development professionals actively engaged in immunology, oncology, and epigenetic research.

Introduction to BET Proteins and Chromatin Remodeling

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction facilitates the recruitment of transcriptional machinery to specific genomic loci, thereby influencing gene expression.

BET proteins act as scaffolds for the assembly of transcriptional complexes and are involved in the regulation of RNA polymerase II activity.[1] By binding to acetylated chromatin, they contribute to the maintenance of a transcriptionally active chromatin state. The dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.

The IL-23 Signaling Pathway in Inflammation

The Interleukin-23 (IL-23) pathway is a key driver of chronic inflammation and autoimmunity. IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12. IL-23 exerts its biological effects by binding to a receptor complex consisting of the IL-12Rβ1 and IL-23R subunits expressed on the surface of target immune cells, particularly T helper 17 (Th17) cells.

Upon ligand binding, the IL-23 receptor complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade. This leads to the phosphorylation and nuclear translocation of STAT3, which in turn induces the transcription of target genes, including those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines are central to the pathogenesis of numerous inflammatory conditions.

The Crucial Link: BET Proteins Regulate IL-23 Receptor Expression

Foundational research has identified a direct molecular link between BET proteins and the IL-23 signaling pathway. Specifically, the BET protein BRD4 has been shown to be a key regulator of IL-23 receptor (IL-23R) expression.

Chromatin Immunoprecipitation (ChIP)-sequencing studies have revealed that BRD4 directly binds to the gene locus of IL23R.[2] This binding is crucial for the transcriptional activation of the IL23R gene. Consequently, inhibition of BET protein function leads to a significant reduction in IL-23R expression on the surface of T cells.[2] This diminished receptor expression impairs the ability of T cells to respond to IL-23 stimulation, as evidenced by decreased phosphorylation of STAT3 upon IL-23 treatment in the presence of a BET inhibitor.[2]

This discovery highlights a novel mechanism by which BET proteins modulate inflammatory responses, positioning them as upstream regulators of the IL-23 signaling axis.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on the effects of BET inhibition on the IL-23 pathway.

Table 1: Effect of BET Inhibition on IL-23R Expression

| Cell Type | Treatment | Change in IL23R mRNA Expression | Change in IL-23R Surface Protein |

| Human T cells | BET Inhibitor | Decreased | Decreased |

| Murine T cells | BET Inhibitor | Decreased | Decreased |

Table 2: Functional Consequences of BET Inhibition on IL-23 Signaling

| Cell Type | Treatment | Change in p-STAT3 (Y705) upon IL-23 Stimulation |

| Human T cells | BET Inhibitor + IL-23 | Decreased |

| Murine T cells | BET Inhibitor + IL-23 | Decreased |

Detailed Experimental Protocols

5.1. Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Binding to the IL23R Locus

-

Cell Preparation: Isolate human or murine T cells and culture under appropriate conditions.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the IL23R gene to quantify the amount of immunoprecipitated DNA.

5.2. Flow Cytometry for IL-23R Surface Expression

-

Cell Treatment: Treat T cells with a BET inhibitor or vehicle control for a specified time.

-

Staining: Stain the cells with a fluorescently labeled anti-IL-23R antibody and corresponding isotype control.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the mean fluorescence intensity (MFI) of IL-23R staining to determine the level of surface expression.

5.3. Western Blot for Phospho-STAT3

-

Cell Treatment and Stimulation: Pre-treat T cells with a BET inhibitor or vehicle control, followed by stimulation with recombinant IL-23.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Y705) and total STAT3.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-STAT3 to total STAT3.

Signaling Pathways and Experimental Workflows

Caption: BET protein regulation of the IL-23 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Utilizing BET-IN-23 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BET-IN-23, a potent Bromodomain and Extra-Terminal (BET) protein degrader, in preclinical mouse xenograft models of cancer.

Introduction and Mechanism of Action

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers".[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins, particularly BRD4, play a critical role in driving the expression of key oncogenes such as MYC and anti-apoptotic factors like BCL-2.[2]

Unlike traditional small-molecule inhibitors that only block the function of a target protein, this compound is a Proteolysis-Targeting Chimera (PROTAC). This heterobifunctional molecule is designed to induce the degradation of BET proteins.[1] It works by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the cell's proteasome machinery. By eliminating the target protein rather than just inhibiting it, PROTACs like this compound can achieve a more profound and sustained suppression of downstream oncogenic signaling.[1]

Data from Preclinical In Vivo Studies

A key study demonstrated the potent anti-tumor activity of this compound (referred to as compound '23') in a mouse xenograft model using the human RS4;11 acute lymphoblastic leukemia cell line.[1] The data from this study highlights the efficacy and tolerability of the compound.

Table 1: Summary of In Vivo Efficacy of this compound

| Parameter | Details | Reference |

|---|---|---|

| Mouse Model | Xenograft with human RS4;11 tumor cells | [1] |

| Compound | This compound (Compound '23') | [1] |

| Dosage | 5 mg/kg | [1] |

| Administration Route | Intravenous (IV) | [1] |

| Treatment Schedule | Every other day, three times a week for 3 weeks | [1] |

| Efficacy | >90% tumor regression | [1] |

| Toxicity | No significant body weight loss or other signs of toxicity |[1] |

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with this compound. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

This protocol describes the subcutaneous implantation of cancer cells into immunodeficient mice.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Complete cell culture medium

-

Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Trypsin or other cell detachment solution

-

Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old

-

1 mL syringes with 25-27 gauge needles

-

Ice

Procedure:

-

Cell Culture: Culture cells under recommended conditions until they reach 80-90% confluency in the exponential growth phase.[3]

-

Cell Harvesting:

-

Wash cells with sterile PBS and detach them using trypsin or a suitable enzyme.

-

Neutralize the enzyme with complete medium, collect the cells into a conical tube, and centrifuge at 200-300 x g for 5 minutes.[3]

-

Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or HBSS.

-

-

Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.

-

Preparation for Injection: Centrifuge the required number of cells again and resuspend the pellet in the final injection volume of cold PBS or HBSS to achieve the desired concentration (e.g., 5 x 10⁶ cells per 100 µL).[4] Keep the cell suspension on ice to maintain viability and prevent clumping.[4]

-

Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Gently pick up a fold of skin on the flank of the mouse.

-

Insert the needle subcutaneously and inject the cell suspension (typically 100-200 µL).

-

Carefully withdraw the needle. Monitor the mouse until it has fully recovered from anesthesia.

-

-

Tumor Monitoring: Palpate the injection site 2-3 times per week. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

This protocol begins once tumors have reached a predetermined size (e.g., 100-200 mm³).

Materials:

-

Tumor-bearing mice

-

This compound

-

Sterile vehicle solution for injection (e.g., 5% Dextrose in Water (D5W), saline with solubilizing agents like DMSO/PEG, as determined by formulation development)

-

Digital calipers

-

Analytical balance for weighing mice

Procedure:

-

Group Assignment: Randomize mice into treatment and control groups (n=8-10 mice per group is recommended) once the average tumor volume reaches the target size. Ensure the average tumor volume is similar across all groups.

-

Compound Preparation: Prepare a stock solution of this compound. On each treatment day, dilute the stock solution to the final dosing concentration (e.g., 5 mg/kg) with the sterile vehicle. The final injection volume is typically 100 µL for a 20g mouse (5 µL/g).

-

Dosing Administration:

-

Vehicle Control Group: Administer the vehicle solution following the same route and schedule as the treatment group.

-

This compound Treatment Group: Administer this compound intravenously (IV) via the tail vein at a dose of 5 mg/kg.[1]

-

Follow the prescribed schedule (e.g., every other day, three times a week for 3 weeks).[1]

-

-

Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Study Endpoints:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

-

Individual animals should be euthanized if they meet humane endpoint criteria, such as >20% body weight loss or tumor ulceration.

-

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

This protocol is for assessing the biological activity of this compound in tumor tissue.

Procedure:

-

Study Design: Establish xenografts as described above. In a satellite group of mice, administer a single dose of this compound or vehicle.

-

Tissue Collection: At specific time points after dosing (e.g., 2, 8, 24, and 48 hours), euthanize cohorts of mice (n=3-4 per time point per group).

-

Tumor Excision: Immediately excise the tumors. For protein analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immunohistochemistry (IHC), fix the tissue in 10% neutral buffered formalin.

-

Protein Analysis (Western Blot):

-

Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins by size, transfer to a PVDF membrane, and probe with primary antibodies against BRD4, MYC, and a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate secondary antibody and visualize the bands. Quantify band intensity to determine the extent of BRD4 degradation and downstream MYC suppression.

-

-

Histological Analysis (IHC):

-

Process the formalin-fixed tissues, embed in paraffin, and cut thin sections.

-

Perform IHC staining using antibodies against BRD4 and MYC to visualize protein levels and localization within the tumor tissue.

-

By following these detailed notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the efficacy and mechanism of action of this compound in mouse xenograft models.

References

Application Notes and Protocols for Determining the Optimal Concentration of a Novel BET Inhibitor (e.g., Bet-IN-23) for In-Vitro Assays Targeting the IL-23 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They recognize acetylated lysine residues on histones and recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1] Dysregulation of BET protein activity has been implicated in a variety of diseases, including cancer and inflammatory disorders. Small molecule inhibitors of BET proteins have emerged as a promising therapeutic strategy by displacing BET proteins from chromatin and subsequently downregulating the expression of key oncogenes and inflammatory mediators.[2]

Recent evidence suggests a link between BET proteins and the Interleukin-23 (IL-23) signaling pathway. The IL-23 pathway is a critical driver of inflammation, particularly in autoimmune diseases, through its promotion of T helper 17 (Th17) cell differentiation and production of the pro-inflammatory cytokine IL-17.[3][4][5] Studies have shown that BET inhibition can modulate the IL-23 receptor (IL-23R), suggesting a novel therapeutic avenue for inflammatory conditions.[6]

This document provides a comprehensive guide for determining the optimal in-vitro concentration of a novel BET inhibitor, provisionally named Bet-IN-23, for assays investigating its effects on the IL-23 signaling pathway.

Signaling Pathways

To effectively design and interpret experiments, a thorough understanding of the targeted signaling pathways is essential.

BET Protein Signaling Pathway

BET proteins, primarily BRD4, bind to acetylated histones at super-enhancer and promoter regions of target genes. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of genes involved in cell cycle progression, apoptosis, and inflammation, such as MYC, BCL2, and NF-κB target genes. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these target genes.

References

- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are IL-23R inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Bet-IN-23 solubility and preparation for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-23 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to promoters and super-enhancers of key oncogenes such as MYC and BCL2. Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1] this compound exerts its anti-cancer effects by competitively binding to the BD2 domain of BET proteins, thereby displacing them from chromatin and leading to the transcriptional repression of target oncogenes. This activity induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells, making this compound a promising candidate for therapeutic development.[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀ClN₅O₂ | [2] |

| Molecular Weight | 445.90 g/mol | [2] |

| CAS Number | 1505453-59-7 | [2] |

| Mechanism of Action | Selective inhibitor of the second bromodomain (BD2) of BET proteins. | [1] |

| Biological Activity | Induces G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines. | [1] |

| IC₅₀ | 2.9 nM | [1] |

Solubility

Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Based on the properties of similar small molecule inhibitors, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions. The compound is expected to be poorly soluble in aqueous solutions.

Preparation of this compound for Laboratory Use

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 30 minutes to prevent condensation.

-

Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Based on the molecular weight of 445.90 g/mol , add 224.2 µL of anhydrous DMSO to the tube containing the 1 mg of this compound. This will yield a final concentration of 10 mM.

-

Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in cell culture experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, serum-free cell culture medium

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of serum-free medium.

-

Serial Dilutions: Perform serial dilutions from the intermediate solution to obtain the desired final concentrations for your experiment. It is recommended to prepare working solutions at 2X the final desired concentration, so that adding an equal volume to the cells in culture will result in the final target concentration.

-

Final Treatment: Add the appropriate volume of the working solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Experimental Protocols

Cell Viability Assay using a Human AML Cell Line (e.g., MOLM-13)

This protocol outlines a typical experiment to determine the effect of this compound on the viability of an acute myeloid leukemia cell line.

Materials:

-

MOLM-13 cells (or another suitable AML cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound working solutions

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a series of 2X working solutions of this compound in complete culture medium (e.g., ranging from 0.2 nM to 200 nM). Add 100 µL of the working solutions to the corresponding wells to achieve final concentrations from 0.1 nM to 100 nM. Include wells with a vehicle control (DMSO at the highest concentration used for the drug dilutions).

-

Incubation with Compound: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value.

Visualizations

Caption: Signaling pathway of this compound as a BET inhibitor.

Caption: Experimental workflow for a cell viability assay.

References

Application Notes and Protocols for Bet-IN-23 in CRISPR Screening Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Bet-IN-23, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in CRISPR-based screening experiments. These screens are powerful tools for identifying genes that modulate cellular responses to BET inhibition, providing valuable insights into drug mechanisms, identifying novel drug targets, and discovering biomarkers for patient stratification.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Unlike pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains, BD2-selective inhibitors like this compound offer a more nuanced approach to dissecting BET protein function.[2] The different bromodomains of BET proteins are thought to have distinct roles in transcriptional regulation, and selective inhibition can help to elucidate these specific functions and potentially lead to therapies with improved efficacy and reduced toxicity.[3] this compound has demonstrated anti-cancer activity by inducing G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines.

Mechanism of Action of BET Inhibitors

BET proteins are epigenetic readers that play a crucial role in regulating gene expression. They bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers, including super-enhancers that drive the expression of key oncogenes like MYC.[4][5][6] BET inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing BET proteins from chromatin and leading to the downregulation of their target genes.[4][6] This disruption of transcriptional programs can inhibit cancer cell proliferation, induce apoptosis, and suppress inflammation.[7]

Caption: Logical workflow for the validation of CRISPR screen hits.

Materials:

-

Individual sgRNA constructs targeting the candidate genes

-

Cas9-expressing target cell line

-

Reagents for confirming gene knockout (e.g., antibodies for Western blotting, primers for qPCR)

-

This compound

-

Reagents for phenotypic assays (e.g., cell viability, apoptosis assays)

Procedure:

-

sgRNA Design and Cloning: Design and clone 2-3 individual sgRNAs targeting each candidate gene into a suitable vector.

-

Generation of Knockout Cell Lines: Transduce the Cas9-expressing target cells with each individual sgRNA construct and select for stable integrants.

-

Knockout Validation: Confirm the knockout of the target gene at the protein or mRNA level using techniques such as Western blotting or qPCR.

-

Phenotypic Validation:

-

Dose-Response Assays: Perform a dose-response curve with this compound on the knockout cell lines and compare the IC50 values to the parental cell line. A sensitizer knockout should decrease the IC50, while a resistor knockout should increase it.

-

Competition Assays: Co-culture the knockout cells with parental cells (expressing a fluorescent marker for differentiation) in the presence and absence of this compound. Monitor the relative abundance of each cell population over time by flow cytometry.

-

Concluding Remarks

The application of this compound in CRISPR screening experiments offers a powerful and nuanced approach to understanding the specific roles of the BD2 of BET proteins in cancer and other diseases. The protocols outlined here provide a framework for researchers to identify novel therapeutic targets, elucidate mechanisms of drug resistance, and discover predictive biomarkers, ultimately accelerating the development of more effective and targeted therapies. Careful optimization of experimental conditions and rigorous validation of screen hits are crucial for the success of these studies.

References

- 1. iBET-BD2 | Bromodomains | Tocris Bioscience [tocris.com]

- 2. Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Effect of Bet-IN-23 on Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for assessing the in vitro effects of Bet-IN-23, a putative Bromodomain and Extra-Terminal (BET) inhibitor, on the viability of cancer cell lines. BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes such as MYC, making them attractive targets for cancer therapy.[1][2] Inhibition of BET proteins has been shown to induce cell cycle arrest and apoptosis in various cancer models.[3][4][5] These protocols outline methods for determining cell viability through metabolic activity and direct cell counting, as well as for quantifying apoptosis using flow cytometry.

Introduction to this compound and BET Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical regulators of gene transcription.[1][4] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] In many cancers, BET proteins are aberrantly recruited to super-enhancers that drive the expression of oncogenes like c-Myc and anti-apoptotic factors such as BCL2.[5][6]

This compound is hypothesized to be a small molecule inhibitor or degrader of BET proteins. By competitively binding to the bromodomains of BET proteins, this compound is expected to displace them from chromatin, leading to the downregulation of their target genes.[7] This disruption of oncogenic signaling pathways is predicted to decrease cell proliferation and induce programmed cell death (apoptosis). The following protocols provide a comprehensive framework for validating the cytotoxic and cytostatic effects of this compound in a laboratory setting.

Data Presentation

Table 1: Summary of Quantitative Data from Cell Viability and Apoptosis Assays

| Assay Type | Cell Line | This compound Conc. (nM) | Incubation Time (h) | Endpoint Measured | Expected Outcome |

| Metabolic Activity | |||||

| MTT/XTT Assay | e.g., MOLM-13, RS4;11 | 0.1, 1, 10, 100, 1000 | 24, 48, 72 | Formazan Absorbance | Dose- and time-dependent decrease |

| CellTiter-Glo® Assay | e.g., MOLM-13, RS4;11 | 0.1, 1, 10, 100, 1000 | 24, 48, 72 | Luminescence (ATP levels) | Dose- and time-dependent decrease |

| Cell Count | |||||

| Trypan Blue Exclusion | e.g., MOLM-13, RS4;11 | 10, 100 | 24, 48, 72 | Number of viable cells | Dose- and time-dependent decrease |

| Apoptosis | |||||

| Annexin V/PI Staining | e.g., MOLM-13, RS4;11 | 1, 3, 10 | 24 | % Apoptotic Cells | Dose-dependent increase |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MOLM-13, RS4;11)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-